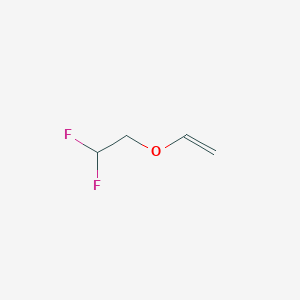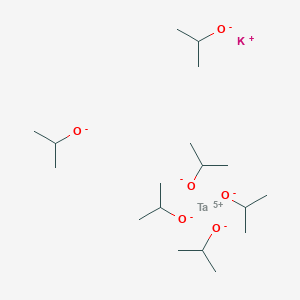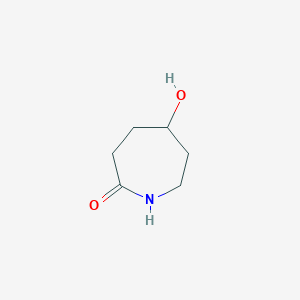
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum” is a complex chemical entity that combines lithium, 2-methylpropan-2-ol, 2-methylpropan-2-olate, and tantalum. Each component contributes unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Lithium 2-methylpropan-2-olate
Synthesis: Lithium 2-methylpropan-2-olate can be synthesized by reacting lithium metal with 2-methylpropan-2-ol in an inert atmosphere. The reaction typically requires anhydrous conditions to prevent the formation of unwanted by-products.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at room temperature.
-
Tantalum
Chemical Reactions Analysis
Types of Reactions
Oxidation: Lithium 2-methylpropan-2-olate can undergo oxidation reactions to form lithium 2-methylpropan-2-one.
Reduction: Tantalum can be reduced from its oxide form (Ta2O5) to metallic tantalum using reducing agents such as sodium or potassium.
Substitution: Lithium 2-methylpropan-2-olate can participate in nucleophilic substitution reactions, where the alkoxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium or potassium is used as reducing agents for tantalum.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products
Oxidation: Lithium 2-methylpropan-2-one.
Reduction: Metallic tantalum.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Lithium 2-methylpropan-2-olate
Mechanism: Acts as a strong base, deprotonating acidic protons in organic molecules to form enolates and other nucleophilic species.
Molecular Targets: Targets acidic protons in organic molecules, facilitating various organic reactions.
Tantalum
Mechanism: Provides structural support and stability in medical implants and electronic components.
Molecular Targets: Interacts with biological tissues in medical implants, promoting biocompatibility and resistance to corrosion.
Comparison with Similar Compounds
Similar Compounds
Lithium tert-butoxide: Similar to lithium 2-methylpropan-2-olate but with a tert-butyl group instead of a 2-methylpropan-2-ol group.
Sodium 2-methylpropan-2-olate: Similar to lithium 2-methylpropan-2-olate but with sodium instead of lithium.
Tantalum oxide: The oxide form of tantalum, used in different applications compared to metallic tantalum.
Uniqueness
Properties
CAS No. |
21864-30-2 |
|---|---|
Molecular Formula |
C24H59LiO6Ta |
Molecular Weight |
631.6 g/mol |
IUPAC Name |
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum |
InChI |
InChI=1S/5C4H10O.C4H9O.Li.Ta/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1; |
InChI Key |
OKMHYKWHLOXGOG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


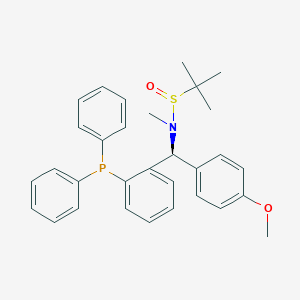


![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
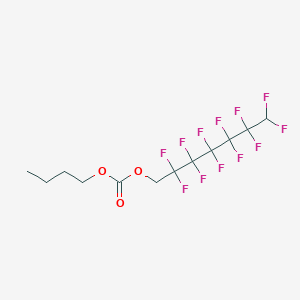

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
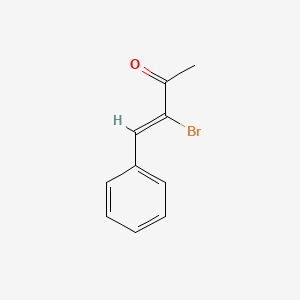
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
